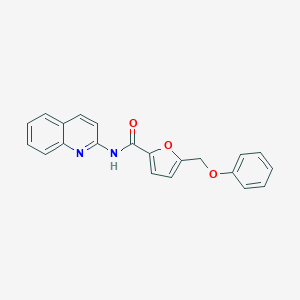
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes. CFTRinh-172 has been found to be effective in inhibiting CFTR-mediated chloride transport, making it a promising candidate for the treatment of cystic fibrosis and other related disorders.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves its binding to the CFTR protein, which is responsible for regulating ion transport across cell membranes. This compound has been found to selectively inhibit CFTR-mediated chloride transport by blocking the channel pore of the CFTR protein. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been shown to enhance the stability of the CFTR protein, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. This compound has also been found to reduce airway surface liquid height and increase mucus clearance in animal models of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as COPD and bronchiectasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has several advantages for use in scientific research. This compound has been extensively studied and optimized for high yields and purity, making it suitable for use in various experimental settings. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been found to be highly selective for CFTR-mediated chloride transport, which allows for specific targeting of this pathway. However, there are also limitations to the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound may have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide may vary depending on the specific experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CFTR-mediated chloride transport. Another potential direction is the investigation of the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide on other ion channels and transporters, which may have implications for the treatment of other diseases. Additionally, the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in combination with other therapies may be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves a multi-step process that begins with the reaction of 2-chloroaniline with 3-fluorobenzenesulfonyl chloride to form N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. This intermediate is then subjected to further reactions to produce the final product, N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in cystic fibrosis. This compound has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H9ClFNO2S |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H |
Clave InChI |
ODZPCTLYSWXEDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)



![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)